Enzyme Inhibition Selectivity: (2R)-Pterosin E vs. (2R)-Pterosin B in BACE1, AChE, and BChE Multi-Target Assays
In a comprehensive in vitro evaluation of 15 pterosin derivatives against Alzheimer's disease-relevant enzymes, (2R)-Pterosin B was identified as the most potent multi-target inhibitor with IC₅₀ values of 29.6 µM (BACE1), 16.2 µM (AChE), and 48.1 µM (BChE) [1]. By contrast, (2R)-Pterosin E (referred to in the study as pterosin E, compound identity cross-referenced via CAS 52528-78-6) exhibited no significant inhibitory activity against these three enzymes under the same assay conditions, demonstrating a critical structure-activity divergence governed by the carboxylic acid vs. hydroxyethyl side chain at the indanone 5-position [1]. This differential establishes (2R)-Pterosin E as a negative control or selectivity probe for enzymatic studies where BACE1/AChE/BChE inhibition must be excluded.
| Evidence Dimension | In vitro enzyme inhibition (IC₅₀, µM) against BACE1, AChE, and BChE |
|---|---|
| Target Compound Data | No significant inhibition at tested concentrations (exact IC₅₀ not calculable; activity indistinguishable from vehicle control) |
| Comparator Or Baseline | (2R)-Pterosin B: BACE1 IC₅₀ = 29.6 µM; AChE IC₅₀ = 16.2 µM; BChE IC₅₀ = 48.1 µM |
| Quantified Difference | >10-fold difference in potency (estimated from absence of measurable inhibition for Pterosin E at concentrations where Pterosin B reaches IC₅₀) |
| Conditions | Cell-free enzyme assays; recombinant human BACE1, AChE, and BChE; concentration-response curves; study by Jannat et al., Exp Mol Med 2019 |
Why This Matters
Researchers requiring a pterosin scaffold devoid of BACE1/AChE/BChE activity should select (2R)-Pterosin E over (2R)-Pterosin B to eliminate confounding multi-target pharmacology.
- [1] Jannat S, Balupuri A, Ali MY, et al. Inhibition of β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases by pterosins via a specific structure-activity relationship with a strong BBB permeability. Experimental and Molecular Medicine, 2019; 51(2): 1-18. DOI: 10.1038/s12276-019-0205-7. View Source
